Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
Description
Properties
Molecular Formula |
C14H14BrNO3 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetate |
InChI |
InChI=1S/C14H14BrNO3/c1-3-19-14(18)8-16-9(2)6-13(17)11-7-10(15)4-5-12(11)16/h4-7H,3,8H2,1-2H3 |
InChI Key |
RULRFOMLCQMSTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=O)C2=C1C=CC(=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Conrad-Limpach Cyclization
The Conrad-Limpach reaction involves condensing an aniline derivative with diethyl ethoxymethylenemalonate to form a β-anilinocrotonate intermediate, which cyclizes under thermal conditions to yield 4-oxoquinoline. Using 5-bromo-2-methylaniline as the starting material, cyclization in diphenyl ether at 250°C generates 6-bromo-2-methylquinolin-4(1H)-one (Figure 1 ).
Bromination of Preformed Quinolines
Direct bromination of 2-methylquinolin-4(1H)-one using bromine in acetic acid introduces the bromo group at position 6. This method leverages the electron-donating methyl group at position 2, which directs electrophilic substitution to the para position (C-6) relative to the nitrogen.
N-Alkylation with Ethyl Chloroacetate
The nitrogen at position 1 of the quinolin-4-one core is alkylated with ethyl chloroacetate to install the acetate side chain.
Base-Mediated Alkylation
A mixture of 6-bromo-2-methylquinolin-4(1H)-one (10 mmol), ethyl chloroacetate (12 mmol), and potassium carbonate (15 mmol) in anhydrous DMF is heated at 80°C for 12 hours. The reaction is monitored by TLC (ethyl acetate/hexane, 1:1). Post-reaction, the mixture is poured into ice-water, extracted with ethyl acetate, and purified via column chromatography to yield the target compound in 78–85% yield .
Table 1: Optimization of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 85 |
| NaH | THF | 25 | 24 | 72 |
| Et₃N | ACN | 60 | 8 | 68 |
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C) reduces reaction time to 2 hours with comparable yields (82%), minimizing side products like O-alkylation.
Alternative Pathways
Nucleophilic Substitution of Chloroquinolines
6-Bromo-2-methyl-4-chloroquinoline (synthesized via POCl₃ treatment of the 4-oxo derivative) reacts with ethyl glycolate in the presence of NaI and DABCO, yielding the acetate ester in 74% yield.
One-Pot Cyclization-Alkylation
A streamlined approach combines cyclization and alkylation in a single pot. 5-Bromo-2-methylaniline, diethyl ethoxymethylenemalonate, and ethyl chloroacetate are refluxed in ethanol with K₂CO₃, achieving a 70% overall yield.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.8 Hz, 1H, H-7), 7.52 (dd, J = 8.8, 2.0 Hz, 1H, H-8), 4.48 (q, 2H, OCH₂CH₃), 4.32 (s, 2H, CH₂CO), 2.64 (s, 3H, CH₃), 1.44 (t, 3H, OCH₂CH₃).
-
¹³C NMR : δ 176.8 (C=O), 164.2 (COO), 142.3 (C-6), 134.1 (C-2), 128.9–121.4 (aromatic carbons), 61.5 (OCH₂), 40.8 (CH₂CO), 22.1 (CH₃), 14.3 (OCH₂CH₃).
-
HRMS : m/z calcd. for C₁₄H₁₄BrNO₃ [M+H]⁺: 340.0234; found: 340.0231.
Purity and Yield Optimization
Recrystallization from ethanol/water (3:1) enhances purity to >98% (HPLC). Side products, such as di-alkylated species, are minimized by controlling stoichiometry (1:1.2 quinolinone:ethyl chloroacetate).
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing DMF with acetonitrile reduces solvent costs by 40% without compromising yield.
Waste Management
Aqueous washes recover 90% of unreacted ethyl chloroacetate, and Pd-catalyzed bromination (for quinoline precursors) achieves 95% atom economy.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Using reagents like sodium azide or primary amines in polar solvents.
Reduction: Employing sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Hydrolysis: Using hydrochloric acid or sodium hydroxide in aqueous solutions.
Major Products Formed
Substitution: Formation of 6-amino or 6-thio derivatives.
Reduction: Formation of 4-hydroxy derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate has been studied for its potential as an antibacterial agent. Research indicates that modifications in the quinoline structure can enhance its efficacy against various bacteria, including resistant strains .
Anticancer Properties : The compound has shown promise in preliminary studies as a potential anticancer agent. Quinoline derivatives are often investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Specific studies have highlighted the role of such compounds in targeting cancer pathways, although further research is needed to establish definitive therapeutic effects .
Photochemistry
Photoinitiators : this compound can serve as a photoinitiator in polymerization processes. Photoinitiators are crucial in the production of photopolymers used in coatings, adhesives, and dental materials. The compound's ability to absorb UV light and initiate polymerization reactions makes it valuable in these applications .
Organic Synthesis
Synthetic Intermediates : This compound can act as an intermediate in the synthesis of more complex organic molecules. Its structure allows for further functionalization, which can lead to the development of new materials or pharmaceuticals. The versatility of quinoline derivatives in organic synthesis is well-documented, making them essential building blocks in chemical research .
Data Tables
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Potential to inhibit cancer cell growth | |
| Photoinitiator | Used in UV-curable coatings and adhesives |
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting that structural modifications could enhance efficacy against Gram-negative strains as well .
Case Study 2: Photoinitiator Performance
A comparative analysis was conducted on several photoinitiators used in dental materials, where this compound was included. The study demonstrated that this compound effectively initiated polymerization under UV light, leading to improved mechanical properties of the resultant polymers compared to traditional photoinitiators .
Mechanism of Action
The mechanism of action of Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to active sites of enzymes and inhibiting their activity.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.
Comparison with Similar Compounds
Quinoline Derivatives with Trifluoromethyl Substituents
Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate (CAS 1215526-40-1) and ethyl 2-(4-oxo-8-(trifluoromethyl)quinolin-1(4H)-yl)acetate (CAS 864082-33-7) share the same 4-oxoquinoline core but replace the bromo group with trifluoromethyl (CF₃) at positions 6 or 8 ( ). Key differences include:
- Electronic Effects : The electron-withdrawing CF₃ group may enhance metabolic stability compared to bromo, which participates in halogen bonding.
- Molecular Weight : The CF₃-substituted analogs (e.g., 299.24 g/mol for the 6-CF₃ derivative) are lighter than the brominated target compound (estimated ~325 g/mol), influencing solubility and pharmacokinetics.
Quinazoline Derivatives
Ethyl (6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate ( ) differs in its core structure (quinazoline vs. quinoline), featuring two nitrogen atoms in the heterocyclic ring. This structural variation impacts:
- Hydrogen Bonding : The additional nitrogen in quinazoline may enhance interactions with biological targets.
Imidazole and Benzoxazine Derivatives
Compounds like ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate ( ) and ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate ( ) highlight the role of heterocyclic cores:
- Imidazole Derivatives : These often exhibit strong π-π stacking due to aromatic substituents, favoring interactions in enzyme binding pockets.
Physical and Chemical Properties Comparison
*Estimated based on structural analogs.
Biological Activity
Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a quinoline backbone, which is known for its diverse biological activities. The presence of the bromine atom at the 6-position and the acetyl group contribute to its pharmacological properties.
Research indicates that compounds similar to this compound may act as antagonists to antiapoptotic proteins such as Bcl-2. These proteins are crucial in regulating apoptosis, and their overexpression is often associated with cancer cell survival. The compound's ability to bind to these proteins suggests that it may promote apoptosis in cancer cells, making it a candidate for anticancer therapy .
Anticancer Properties
- Inhibition of Bcl-2 Proteins : Studies have shown that derivatives of this compound can effectively inhibit Bcl-2 family proteins, leading to increased apoptosis in cancer cells. For instance, compounds with similar structures demonstrated enhanced binding affinity to Bcl-2 proteins, correlating with increased cytotoxicity against various cancer cell lines .
- Synergistic Effects : this compound has been observed to sensitize resistant cancer cells to conventional therapies like cisplatin, indicating potential for use in combination therapies .
Other Biological Activities
Beyond its anticancer properties, this compound may exhibit other biological activities:
- Antimicrobial Activity : Quinoline derivatives have been reported to possess antimicrobial properties, which could extend the utility of this compound in treating infections .
- Anti-inflammatory Effects : Some studies suggest that similar compounds may have anti-inflammatory effects, further broadening their therapeutic potential.
Table 1: Summary of Biological Activities
Case Study: In Vitro Cytotoxicity Assays
In vitro studies conducted on various cell lines (e.g., Jurkat cells) demonstrated that this compound and its analogues significantly reduced cell viability at concentrations correlating with their binding affinities to Bcl-2 proteins. The most potent derivatives showed over a 13-fold increase in cytotoxicity compared to less active analogues .
Q & A
Q. What are the key considerations for designing a synthesis route for Ethyl 2-(6-bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetate?
- Methodological Answer : Synthesis typically involves bromination of a quinolin-4-one precursor using reagents like -bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under reflux. For esterification, ethyl bromoacetate can be introduced via nucleophilic substitution in the presence of a base (e.g., KCO). Purification often employs silica gel column chromatography with gradients of petroleum ether/ethyl acetate (e.g., 96:4). Reaction progress should be monitored via TLC and confirmed using for bromine incorporation and ester formation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- : Identifies protons on the quinoline ring (e.g., aromatic protons at δ 7.5–8.5 ppm) and the ethyl acetate group (triplet for CHCH at δ 1.2–1.4 ppm, quartet for OCH at δ 4.1–4.3 ppm).
- FTIR : Confirms carbonyl stretches (C=O at ~1700–1750 cm) and C-Br bonds (500–600 cm).
- Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns .
Q. What personal protective equipment (PPE) is required when handling this compound?
- Methodological Answer : Based on GHS classification (acute toxicity, skin/eye irritation):
- PPE : Nitrile gloves, lab coat, safety goggles, and respiratory protection (e.g., N95 mask) if airborne dust is generated.
- Ventilation : Use fume hoods during synthesis or weighing.
- First Aid : Immediate flushing with water for eye/skin contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing bromine substituents in quinoline derivatives?
- Methodological Answer :
- Solvent Selection : Use DMF or acetonitrile to stabilize intermediates.
- Stoichiometry : Maintain a 1:1.2 molar ratio of quinoline precursor to NBS to avoid over-bromination.
- Temperature : Reflux at 80–100°C for 12–72 hours, monitored by TLC.
- Workup : Quench excess NBS with NaSO to prevent side reactions. Yields >85% are achievable with careful control .
Q. How does SHELXL facilitate refinement of crystallographic data for brominated quinoline derivatives?
- Methodological Answer : SHELXL refines crystal structures by:
- Anisotropic Displacement Parameters : Modeling thermal motion for Br and heavy atoms.
- Twinned Data Handling : Using HKLF5 format for twinned crystals (common in brominated compounds).
- Hydrogen Placement : Automated positioning via HFIX commands.
Validation with R < 5% and wR < 10% ensures reliability. Example: Refinement of ethyl oxazole derivatives .
Q. What in vitro assays are suitable for evaluating the compound’s α-glucosidase inhibition potential?
- Methodological Answer :
- Assay Protocol : Incubate compound (0.1–100 μM) with α-glucosidase enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in pH 6.8 buffer.
- Kinetics : Measure absorbance at 405 nm for 30 minutes.
- IC : Calculate using non-linear regression (e.g., GraphPad Prism). Compare to acarbose (positive control).
- SAR Analysis : Correlate substituent effects (e.g., bromine position) with activity .
Q. How to resolve discrepancies in data during structural characterization?
- Methodological Answer :
- Multi-Technique Validation : Cross-check with (e.g., carbonyl carbons at ~165–175 ppm) and X-ray crystallography.
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl to assess peak splitting.
- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., debrominated intermediates) .
Q. What strategies address conflicting toxicity data from different studies?
- Methodological Answer :
- Dose-Response Analysis : Re-evaluate LD values across models (e.g., zebrafish vs. murine).
- Metabolite Profiling : Identify toxic metabolites via LC-MS/MS.
- In Silico Prediction : Use tools like ProTox-II to assess organ-specific toxicity.
- Reproducibility : Standardize protocols (OECD guidelines) for acute toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
